1-(1H-benzimidazol-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

Structural identity QC/QA verification Chemical procurement

This 1-(1H-benzimidazol-1-yl)-substituted pyrido[1,2-a]benzimidazole-4-carbonitrile introduces a sterically demanding heteroaryl group absent in 1-chloro/1-oxo/1-amino PBI analogs, enabling novel SAR exploration. Distinct from iFSP1 (same formula, different substitution), it serves as a negative control for FSP1 inhibition. Ideal for NCI 60-cell panel comparative screening and anti-TB lead optimization. Independently verified ¹H NMR (DMSO-d₆) reference available.

Molecular Formula C20H13N5
Molecular Weight 323.3 g/mol
Cat. No. B5680514
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1H-benzimidazol-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
Molecular FormulaC20H13N5
Molecular Weight323.3 g/mol
Structural Identifiers
SMILESCC1=C(C2=NC3=CC=CC=C3N2C(=C1)N4C=NC5=CC=CC=C54)C#N
InChIInChI=1S/C20H13N5/c1-13-10-19(24-12-22-15-6-2-4-8-17(15)24)25-18-9-5-3-7-16(18)23-20(25)14(13)11-21/h2-10,12H,1H3
InChIKeyBDZDPLGHKSSJKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(1H-Benzimidazol-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile: Core Scaffold Identification for Procurement Decision-Making


1-(1H-Benzimidazol-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile (molecular formula C20H13N5, exact mass 323.117095 g/mol) is a fused tetracyclic heterocycle belonging to the pyrido[1,2-a]benzimidazole (PBI) chemotype [1]. The compound features a 1-(1H-benzimidazol-1-yl) substituent at position 1, a methyl group at position 3, and a carbonitrile at position 4 of the PBI core, distinguishing it from the more extensively characterized 1-chloro, 1-oxo, 1-amino, and 2-benzyl-substituted PBI analogs [2][3]. The PBI scaffold has been prioritized by the National Cancer Institute (NCI) for antineoplastic evaluation, with multiple PBI derivatives selected for in vivo hollow-fibre assay testing [2], and has independently yielded sub-micromolar antitubercular leads active against multidrug-resistant and extensively drug-resistant Mycobacterium tuberculosis strains [3].

Why 1-(1H-Benzimidazol-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile Cannot Be Replaced by Off-the-Shelf PBI Analogs


Within the pyrido[1,2-a]benzimidazole series, even minor substitution changes produce pronounced shifts in biological target engagement, disease-panel selectivity, and toxicity profile. The NCI 60-cell-line screening program has demonstrated that the 1-chloro-PBI NSC 649900 exhibits subpanel disease selectivity predominantly against leukaemic cell lines, yet its 5-(p-fluorophenylamino) congener NSC 682011 displays a qualitatively different selectivity pattern and was advanced to in vivo hollow-fibre testing, formally documenting that 1-position modification alone can alter the entire biological fingerprint [1]. In the antitubercular PBI series, moving from 1-oxo to alternative 1-substituents changed MIC values by over an order of magnitude against drug-resistant TB strains, with certain modifications eliminating Vero cell cytotoxicity entirely while retaining potency [2]. Furthermore, the 1-(1H-benzimidazol-1-yl) substituent introduces an additional benzimidazole nitrogen donor and a sterically demanding heteroaryl ring that is absent in the 1-chloro, 1-amino, and 1-oxo sub-series, creating a distinct hydrogen-bonding and topological pharmacophore that cannot be recapitulated by generic PBI analogs [3]. These SAR data collectively establish that the 1-(1H-benzimidazol-1-yl) substitution pattern constitutes a non-interchangeable structural determinant.

Quantitative Differentiation Evidence for 1-(1H-Benzimidazol-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile Versus Closest Analogs


Structural Identity Verification: Molecular Formula, Exact Mass, and NMR Documentation Differentiate from the 2-Benzyl Analog (CAS 305332-94-9)

The target compound unambiguously distinguished from the closest commercially catalogued analog, 1-(1H-benzimidazol-1-yl)-2-benzyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile (CAS 305332-94-9), by molecular formula, mass, and NMR fingerprint. The target compound has a molecular formula of C20H13N5 and an exact mass of 323.117095 g/mol, whereas the 2-benzyl analog has a molecular formula of C27H19N5 and a molecular weight of 413.47 g/mol—a difference of 90.12 Da attributable to the benzyl substituent at position 2 [1]. The target compound's ¹H NMR spectrum (DMSO-d₆) has been independently deposited in the KnowItAll NMR Spectral Library and is accessible for direct spectral comparison via SpectraBase [1]. The absence of the 2-benzyl group eliminates a rotatable bond and a lipophilic anchor point, directly impacting LogP, solubility, and protein-binding potential relative to the 2-substituted congeners [1][2].

Structural identity QC/QA verification Chemical procurement

Distinction from iFSP1 (CAS 150651-39-1): Identical Molecular Formula, Divergent Substitution Pattern and Biological Target

The target compound shares the identical molecular formula (C20H13N5) and molecular weight (323.35 g/mol) with iFSP1 (1-amino-3-(4-methylphenyl)pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile, CAS 150651-39-1), a potent and selective inhibitor of ferroptosis-suppressor-protein 1 (FSP1/AIFM2) with an EC₅₀ of 103 nM [1]. Despite the isomeric molecular formula, the two compounds are structurally distinct: iFSP1 carries a 1-amino group, a 3-(4-methylphenyl) substituent, and a second carbonitrile at position 2, whereas the target compound bears a 1-(1H-benzimidazol-1-yl) group, a 3-methyl substituent, and a single carbonitrile at position 4 [2]. The target compound lacks the 1-amino and 2,4-dicarbonitrile pharmacophore required for FSP1 inhibition [1]. This structural divergence is critical for procurement: researchers seeking an FSP1 inhibitor must select iFSP1, while those investigating 1-heteroaryl-PBI SAR or orthogonal biological targets require the target compound .

Target selectivity FSP1 inhibition Ferroptosis Chemical biology

Class-Level Antineoplastic SAR: 1-Position Substitution Governs NCI 60-Cell-Panel Activity and In Vivo Advancement Decisions

In the Badawey & Kappe PBI antineoplastic series, the 1-chloro derivative NSC 649900 (1-chloro-3-methyl-PBI-4-carbonitrile) exhibited good in vitro antineoplastic activity with subpanel disease selectivity predominantly against leukaemic cell lines in the NCI 60-cell-line screen, yet showed only weak in vivo activity against P388 murine leukaemia, prompting the search for improved 1-substituted analogs [1]. Replacement of the 1-chloro with a 5-(p-fluorophenylamino) substituent (NSC 682011) yielded a compound with good activity against most leukaemia cell lines that was selected by the NCI for in vivo hollow-fibre assay testing [1]. Further SAR work demonstrated that 1-haloarylamino-PBIs (e.g., NSC 699944, NSC 699948) achieved notable activity against multiple tumor cell lines and were also advanced to hollow-fibre evaluation [2]. These quantitative advancement decisions—grounded in NCI screening data—establish that the 1-position substituent is a binary switch for biological outcome within the PBI class. The target compound's 1-(1H-benzimidazol-1-yl) group represents a structurally distinct 1-substitution modality that has not been evaluated in the published NCI PBI panels, creating an unexplored SAR opportunity [3].

Antineoplastic NCI 60-cell panel SAR Drug discovery

Antitubercular Class-Level Potency: PBI Scaffold Delivers Sub-Micromolar Activity Against Drug-Resistant TB, with 1-Position Modifications Modulating Cytotoxicity

The Pieroni & Kozikowski PBI antitubercular series established that 2-(4-chlorobenzyl)-3-methyl-1-oxo-1H,5H-pyrido[1,2-a]benzimidazole-4-carbonitrile is an effective antitubercular agent with derivatives active at sub-micromolar concentrations against multidrug-resistant (MDR) and extensively drug-resistant (XDR) M. tuberculosis strains while being devoid of apparent toxicity to Vero cells [1]. Structural modifications to the 1-position and 2-benzyl ring systematically modulated both potency and cytotoxicity: electron-withdrawing groups on the benzyl ring tended to increase cytotoxicity, whereas certain 1-position substitutions reduced toxicity while retaining anti-TB activity [1]. The target compound differs from the published antitubercular leads by carrying a 1-(1H-benzimidazol-1-yl) group instead of a 1-oxo (carbonyl) group and lacking the 2-(4-chlorobenzyl) substituent, creating a distinct pharmacophore that has not been evaluated in the MDR/XDR-TB context [2]. Given the established sensitivity of anti-TB potency and selectivity to 1-position modifications, the target compound offers a structurally orthogonal entry point for exploring PBI-based antitubercular SAR.

Antitubercular MDR-TB XDR-TB Drug resistance

Purity Documentation: Vendor-Supplied 95% Purity Baseline Enables Consistent SAR and Screening Reproducibility

Commercially available supply of the target compound is specified at 95% purity (molecular formula C20H13N5, molecular weight 323.3 g/mol) . For the closely related analog 1-amino-3-(4-methylphenyl)pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile (iFSP1), purity specifications of ≥98% (HPLC) are available from multiple vendors , establishing a purity differential of approximately 3 percentage points. While the 95% specification is adequate for primary screening and SAR studies, researchers requiring >98% purity for biophysical assays or in vivo studies should verify lot-specific analytical data before procurement . The documented purity specification serves as a minimum acceptance criterion for incoming quality control and as a variable to control when comparing biological results across laboratories.

Purity specification Reproducibility Procurement quality control

Recommended Research Application Scenarios for 1-(1H-Benzimidazol-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile


Novel Antineoplastic SAR Exploration Targeting the 1-Position of the Pyrido[1,2-a]benzimidazole Scaffold

The target compound is positioned for systematic structure–activity relationship studies exploring the biological consequences of 1-(1H-benzimidazol-1-yl) substitution on the PBI core. Published NCI screening data for 1-chloro, 1-(p-fluorophenylamino), and 1-haloarylamino-PBIs demonstrate that 1-position modifications determine both in vitro potency and in vivo advancement decisions, yet the 1-(1H-benzimidazol-1-yl) modality remains unevaluated [1][2]. Procurement of this compound enables head-to-head comparison against NSC 649900 (1-chloro) and NSC 682011 (1-(p-fluorophenylamino)) in the NCI 60-cell-line panel or equivalent cytotoxicity assays to establish whether the benzimidazol-1-yl group confers novel selectivity patterns. The absence of a 2-substituent simplifies SAR interpretation by eliminating the confounding steric and electronic contributions of 2-benzyl or 2-(4-chlorobenzyl) groups present in previously optimized antitubercular PBI leads [3].

Chemical Probe Development for Target Identification in PBI-Responsive Disease Models

The structural distinction of the target compound from iFSP1 (CAS 150651-39-1)—identical molecular formula but divergent substitution pattern and biological target—makes it suitable as a chemical probe for target identification studies where FSP1 inhibition must be excluded [1]. Because the compound lacks the 1-amino-2,4-dicarbonitrile pharmacophore required for FSP1 binding, any biological activity observed in phenotypic screens can be attributed to targets other than FSP1 [2]. This negative selectivity is valuable for chemoproteomics and affinity-based target deconvolution experiments aiming to identify novel PBI-interacting proteins beyond the ferroptosis pathway [1][2].

Antitubercular Lead Generation Leveraging an Unexplored 1-Substitution Chemotype

The PBI scaffold has yielded sub-micromolar inhibitors of drug-susceptible, MDR, and XDR M. tuberculosis strains, with 1-position and 2-benzyl modifications critically modulating potency-toxicity ratios [1]. The target compound introduces a 1-(1H-benzimidazol-1-yl) group in place of the canonical 1-oxo substituent and lacks the 2-(4-chlorobenzyl) group entirely, creating a structurally orthogonal starting point for anti-TB medicinal chemistry [2]. Procurement enables MIC determination against M. tuberculosis H37Rv and resistant clinical isolates, followed by iterative 2-position functionalization guided by the SAR framework established in the Pieroni & Kozikowski series [1][2].

Procurement Quality Control and Structural Authentication via Independent Spectroscopic Verification

The availability of a deposited ¹H NMR spectrum (DMSO-d₆) in the KnowItAll NMR Spectral Library via SpectraBase provides an independently verifiable spectroscopic reference for incoming quality control [1]. Upon receipt, researchers can acquire a ¹H NMR spectrum under identical solvent conditions and compare against the reference to confirm structural identity and assess purity beyond the vendor-specified 95% threshold [1][2]. This authentication step is particularly critical given the isomeric relationship with iFSP1 and the risk of mis-shipment when ordering by molecular formula or substructure search [2][3].

Quote Request

Request a Quote for 1-(1H-benzimidazol-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.